

Off-Target Kinase Screening of Pulrodemstat Besilate: A Comparative Guide

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Compound of Interest

Compound Name: *Pulrodemstat besilate*

Cat. No.: B606533

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Pulrodemstat (also known as CC-90011) is a potent, orally active, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.^{[1][2][3]} As with any targeted therapy, understanding the selectivity profile is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window. This guide provides a comparative overview of the off-target screening of **Pulrodemstat besilate**, with a focus on its kinase inhibition profile, in the context of other LSD1 inhibitors.

Executive Summary

Pulrodemstat demonstrates high selectivity for LSD1 over other structurally related FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).^[4] While comprehensive off-target kinase screening data for Pulrodemstat is not extensively available in the public domain, the existing information points towards a highly selective profile. This contrasts with some other kinase inhibitors where off-target activities can be a significant concern. This guide summarizes the available selectivity data for Pulrodemstat and comparable LSD1 inhibitors, details the experimental protocols for kinase screening, and illustrates the relevant signaling pathways.

Comparison of Selectivity Profiles

The selectivity of Pulrodemstat has been primarily characterized against other amine oxidases due to their structural homology with LSD1. In contrast, detailed, publicly available kinome-wide

screening data for Pulrodemstat is limited. The following table summarizes the known selectivity of Pulrodemstat and provides context with other LSD1 inhibitors.

Table 1: Selectivity Profile of Pulrodemstat and Other LSD1 Inhibitors

Compound	Type	Primary Target IC ₅₀	Off-Target (Amine Oxidase) Inhibition	Off-Target Kinase Profile	Reference(s)
Pulrodemstat (CC-90011)	Reversible	LSD1: 0.25 nM	No enzymatic inhibition of LSD2, MAO-A, and MAO-B observed below 10 μ M.	Data not publicly available.	[4][5]
Iadademstat (ORY-1001)	Irreversible	LSD1: 18 nM	Highly selective for LSD1 over MAOs.	Data not publicly available, but described as highly selective.	[6][7]
Bomedemstat (IMG-7289)	Irreversible	LSD1: 56.8 nM	>2500-fold greater specificity for LSD1 over MAO-A and MAO-B.	No significant inhibition (>15% change in activity) in a screen of 68 diverse kinases.	[8]
Seclidemstat (SP-2577)	Reversible	LSD1: 13 nM	Selective for LSD1.	Data not publicly available.	[9]

Experimental Protocols

The assessment of off-target kinase activity is typically performed using a variety of in vitro biochemical assays. These high-throughput screening methods measure the ability of a compound to inhibit the activity of a large panel of purified kinases. Below are the detailed methodologies for common kinase screening assays.

Table 2: Experimental Protocols for Off-Target Kinase Screening

Assay Type	Principle	General Protocol
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)	<p>This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when both the tracer and antibody are bound, a high FRET signal is generated. An inhibitor competing with the tracer for the ATP-binding site leads to a loss of FRET.</p>	<p>1. A kinase, a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled tracer are combined. 2. The test compound (e.g., Pulrodemstat) is added at various concentrations. 3. The mixture is incubated to allow binding to reach equilibrium. 4. The FRET signal is measured using a plate reader capable of time-resolved fluorescence. A decrease in the FRET signal indicates inhibition of tracer binding to the kinase.</p>
Z'LYTE™ Kinase Assay (FRET)	<p>This assay uses a FRET-based method to measure kinase activity. A synthetic peptide substrate is labeled with two fluorophores (a donor and an acceptor). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a site-specific protease. When the unphosphorylated peptide is cleaved, the FRET signal is lost.</p>	<p>1. The kinase and a FRET-peptide substrate are incubated with ATP and the test compound. 2. After the kinase reaction, a site-specific protease is added. 3. The protease cleaves only the unphosphorylated peptides, separating the FRET pair. 4. The FRET signal is measured. A higher FRET signal corresponds to greater kinase inhibition.</p>
ADP-Glo™ Kinase Assay (Luminescence)	<p>This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly</p>	<p>1. The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound. 2. An "ADP-Glo™ Reagent" is added to</p>

proportional to the kinase activity.

terminate the kinase reaction and deplete the remaining ATP.

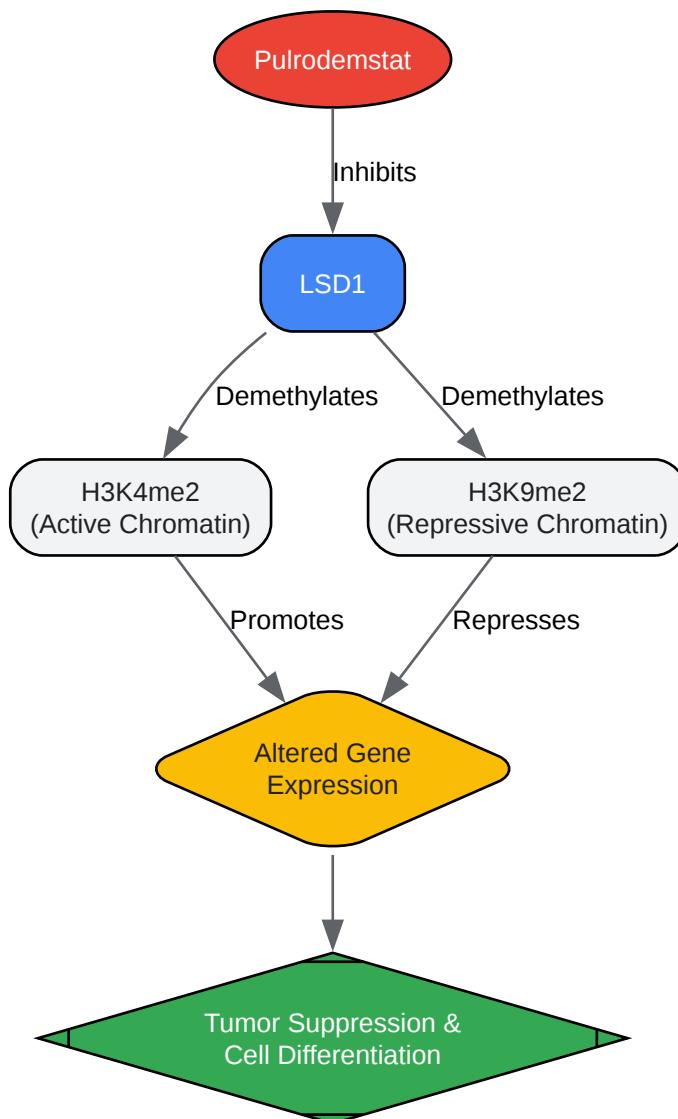
3. A "Kinase Detection Reagent" is then added, which converts the ADP to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. 4. The luminescence is measured, with a lower signal indicating greater kinase inhibition.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of Pulrodemstat

Pulrodemstat's primary mechanism of action is the inhibition of LSD1. LSD1 demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively. By inhibiting LSD1, Pulrodemstat alters gene expression, leading to the suppression of tumor growth and induction of cell differentiation.

Primary Signaling Pathway of Pulrodemstat

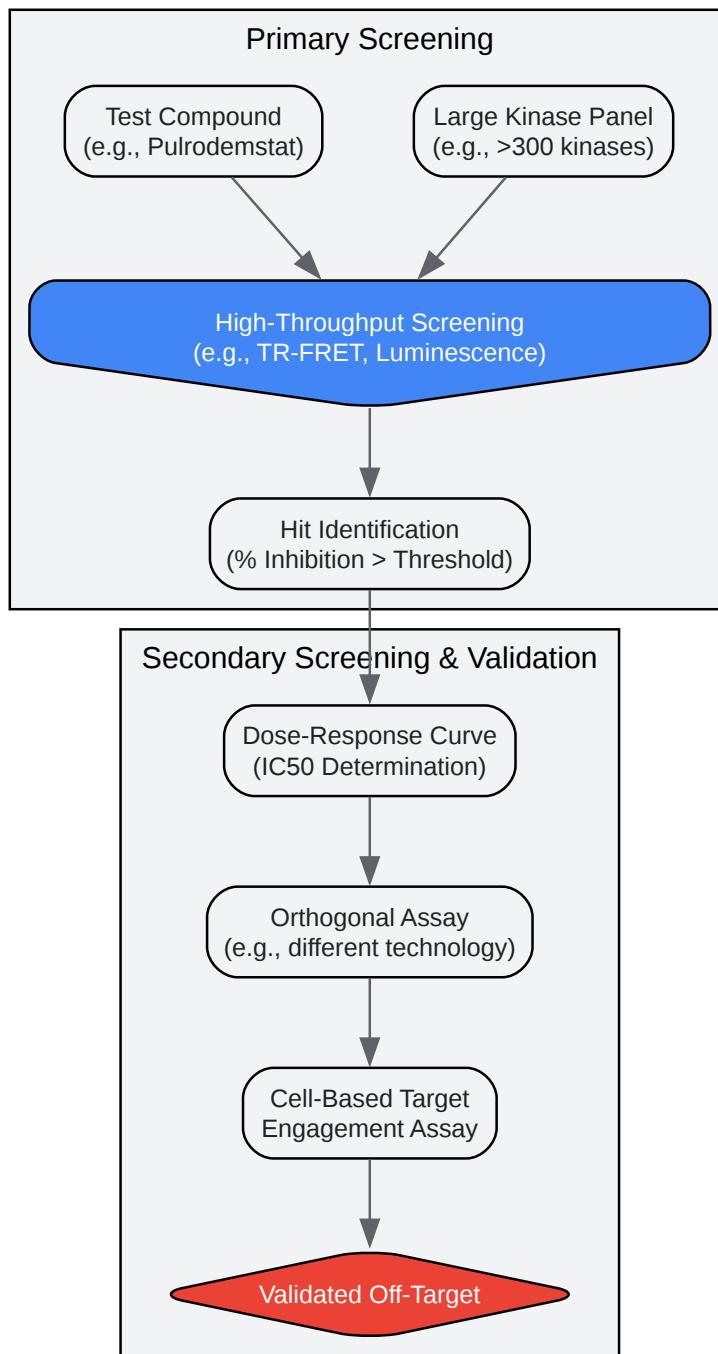
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Caption: Pulrodemstat inhibits LSD1, leading to altered histone methylation and gene expression, ultimately resulting in tumor suppression.

Experimental Workflow for Off-Target Kinase Screening

The process of identifying off-target kinase interactions involves a systematic screening of the compound against a large panel of kinases, followed by validation of any potential hits.

Experimental Workflow for Off-Target Kinase Screening



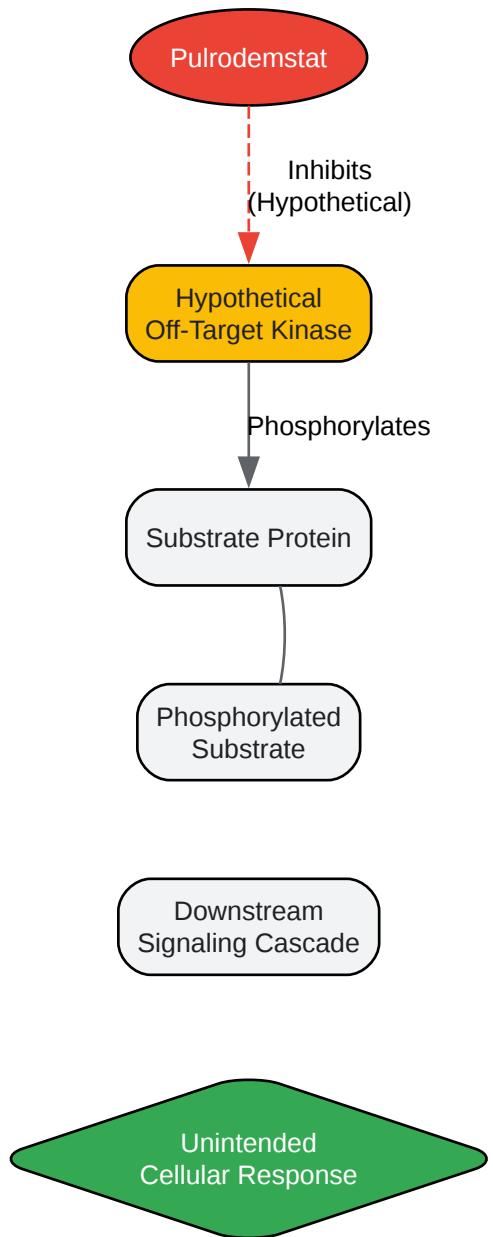
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Caption: A typical workflow for identifying and validating off-target kinase inhibitors.

Conceptual Illustration of an Off-Target Kinase Signaling Pathway

While specific off-target kinases for Pulrodemstat have not been publicly identified, the following diagram illustrates a general concept of how an off-target interaction could potentially disrupt a cellular signaling pathway.

Conceptual Off-Target Kinase Signaling

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Caption: A conceptual diagram showing how a drug could hypothetically inhibit an off-target kinase, leading to unintended cellular effects.

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